Cas no 400880-08-2 (3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride)

3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride is a heterocyclic organic compound featuring a positively charged isoindolium core with an amino substituent and a 2-cyanobenzyl group. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The presence of both amino and cyano functional groups enhances its reactivity, enabling selective modifications for targeted applications. The chloride counterion ensures good solubility in polar solvents, facilitating further derivatization. This compound is of interest in medicinal chemistry due to its potential as a building block for heterocyclic scaffolds with biological activity. Its stability under standard conditions allows for convenient handling and storage.
3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride structure
400880-08-2 structure
Product Name:3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride
CAS No:400880-08-2
MF:C16H14ClN3
MW:283.755462169647
CID:3061831
PubChem ID:21203691
Update Time:2025-05-23

3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride
    • 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-iumchloride
    • G28089
    • AKOS003629447
    • ARA88008
    • 2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;chloride
    • Z275368936
    • F0111-0144
    • 400880-08-2
    • CS-0222433
    • EN300-111109
    • 3-amino-2-(2-cyanobenzyl)-1H-isoindol-2-ium chloride
    • Inchi: 1S/C16H13N3.ClH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H
    • InChI Key: MIMFBZNGGRKDIT-UHFFFAOYSA-N
    • SMILES: [Cl-].[N+]1(CC2C=CC=CC=2C#N)=C(C2C=CC=CC=2C1)N

Computed Properties

  • Exact Mass: 283.0876252Da
  • Monoisotopic Mass: 283.0876252Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 417
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.8Ų

3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A606063-25mg
3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride
400880-08-2
25mg
$ 50.00 2022-06-08
TRC
A606063-50mg
3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride
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$ 95.00 2022-06-08
TRC
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3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride
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$ 320.00 2022-06-08
Enamine
EN300-111109-0.05g
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$69.0 2023-10-27
Enamine
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Enamine
EN300-111109-0.5g
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Enamine
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Additional information on 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride

3-Amino-2-[(2-Cyanophenyl)methyl]-1H-Isoindol-2-ium Chloride: A Comprehensive Overview

3-Amino-2-[(2-Cyanophenyl)methyl]-1H-Isoindol-2-ium Chloride, also known by its CAS number CAS No. 400880-08-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science.

The molecular structure of this compound is characterized by a heterocyclic isoindole core, which is a fused bicyclic system consisting of a benzene ring and a pyrrole-like ring. The isoindole system is further substituted with an amino group at the 3-position and a cyanophenylmethyl group at the 2-position, giving rise to its specific name. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable candidate for various chemical reactions and biological assays.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Researchers have explored its ability to act as a scaffold for drug design, particularly in the context of targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders. The isoindole moiety, in particular, has been shown to exhibit promising bioactivity in preclinical models, suggesting its potential as a lead compound for further optimization.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The combination of an aromatic system with electron-withdrawing groups (such as the cyanophenyl group) makes it a candidate for applications in organic electronics, including the development of semiconducting materials and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, paving the way for large-scale production and industrial applications.

The synthesis of 3-Amino-2-[(2-Cyanophenyl)methyl]-1H-Isoindol-2-ium Chloride typically involves multi-step organic reactions, including coupling reactions, oxidation steps, and cyclization processes. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of both academic and industrial research settings.

From an analytical standpoint, this compound has been extensively studied using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These studies have provided valuable insights into its molecular structure, stability, and reactivity under different conditions.

In terms of toxicity and safety profiles, preliminary studies suggest that this compound exhibits low toxicity at concentrations relevant to its intended applications. However, further research is required to fully understand its long-term effects on human health and the environment.

The discovery and characterization of CAS No. 400880-08-2 represent a significant milestone in contemporary organic chemistry. Its versatile structure and promising properties make it a valuable asset for researchers across multiple disciplines. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and industrial innovation.

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